

Experimental protocol for using 2-Methoxy-4-(trifluoromethyl)aniline

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Compound of Interest

Compound Name:	2-Methoxy-4-(trifluoromethyl)aniline
Cat. No.:	B169229

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An Application Guide for the Strategic Use of **2-Methoxy-4-(trifluoromethyl)aniline** in Synthetic Chemistry

Introduction: A Versatile Fluorinated Building Block

2-Methoxy-4-(trifluoromethyl)aniline is a key intermediate in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.^{[1][2]} Its structure uniquely combines three influential functional groups on an aromatic scaffold: an activating, ortho-para directing methoxy group (-OCH₃), a nucleophilic amino group (-NH₂) amenable to a wide range of transformations, and a powerful electron-withdrawing trifluoromethyl group (-CF₃).

The trifluoromethyl group is of particular importance in drug development. It significantly enhances a molecule's lipophilicity, which can improve membrane permeability and bioavailability.^[3] Furthermore, the high metabolic stability of the C-F bond often protects the molecule from oxidative metabolism, extending its half-life *in vivo*.^[3] This guide provides a detailed overview of the compound's properties, safety protocols, and its application in cornerstone synthetic reactions.

Compound Profile and Physicochemical Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

Property	Value	Source
IUPAC Name	2-methoxy-4-(trifluoromethyl)aniline	[4]
CAS Number	158727-56-1	[4] [5]
Molecular Formula	C ₈ H ₈ F ₃ NO	[4] [6]
Molecular Weight	191.15 g/mol	[4] [6]
Appearance	Liquid	[7]
Storage	Keep in dark place, inert atmosphere, room temperature	[7]

Safety and Handling Protocols

As with all aniline derivatives, **2-Methoxy-4-(trifluoromethyl)aniline** requires careful handling to minimize exposure. The following information is aggregated from safety data sheets (SDS).
[\[4\]](#)[\[5\]](#)[\[8\]](#)

GHS Hazard Classification:

Hazard Code	Description	Source
H302	Harmful if swallowed	[4] [7]
H315	Causes skin irritation	[9] [10]
H319	Causes serious eye irritation	[9] [10]

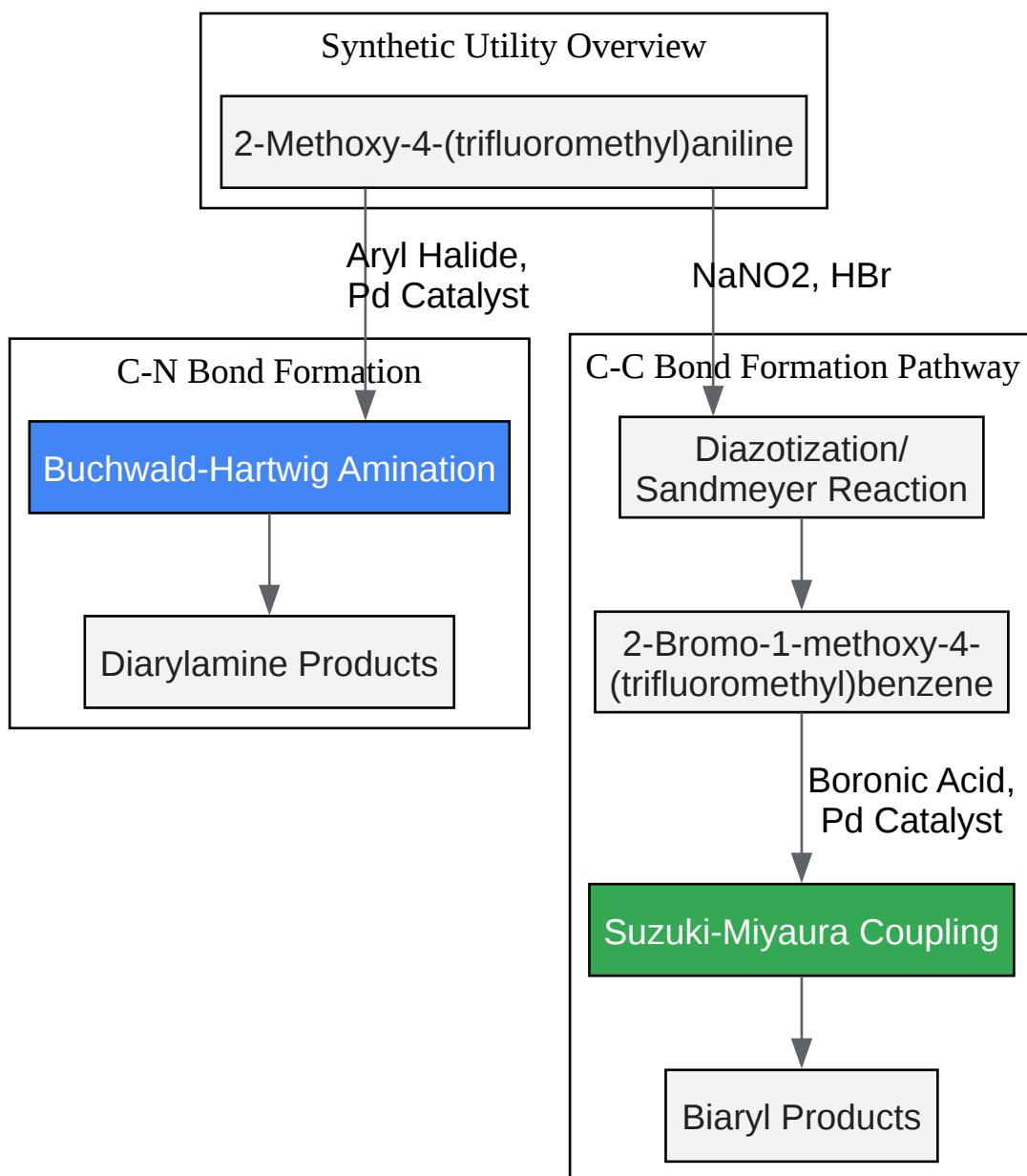
Handling Procedures & Personal Protective Equipment (PPE):

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[\[8\]](#)
- Eye Protection: Wear chemical safety goggles or a face shield as described in European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[\[8\]](#)

- Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[8][10]
- First Aid (General): In case of exposure, consult a physician and show them the safety data sheet.[5]
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[5]
 - Skin Contact: Immediately wash off with soap and plenty of water.[5][10]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5][9]
 - If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6][8]

Core Synthetic Applications: A Gateway to Molecular Complexity

The reactivity of the aniline amine group makes this compound an excellent substrate for cross-coupling reactions, which are fundamental to modern C-N and C-C bond formation. The following sections detail protocols for two of the most powerful and widely used transformations: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.



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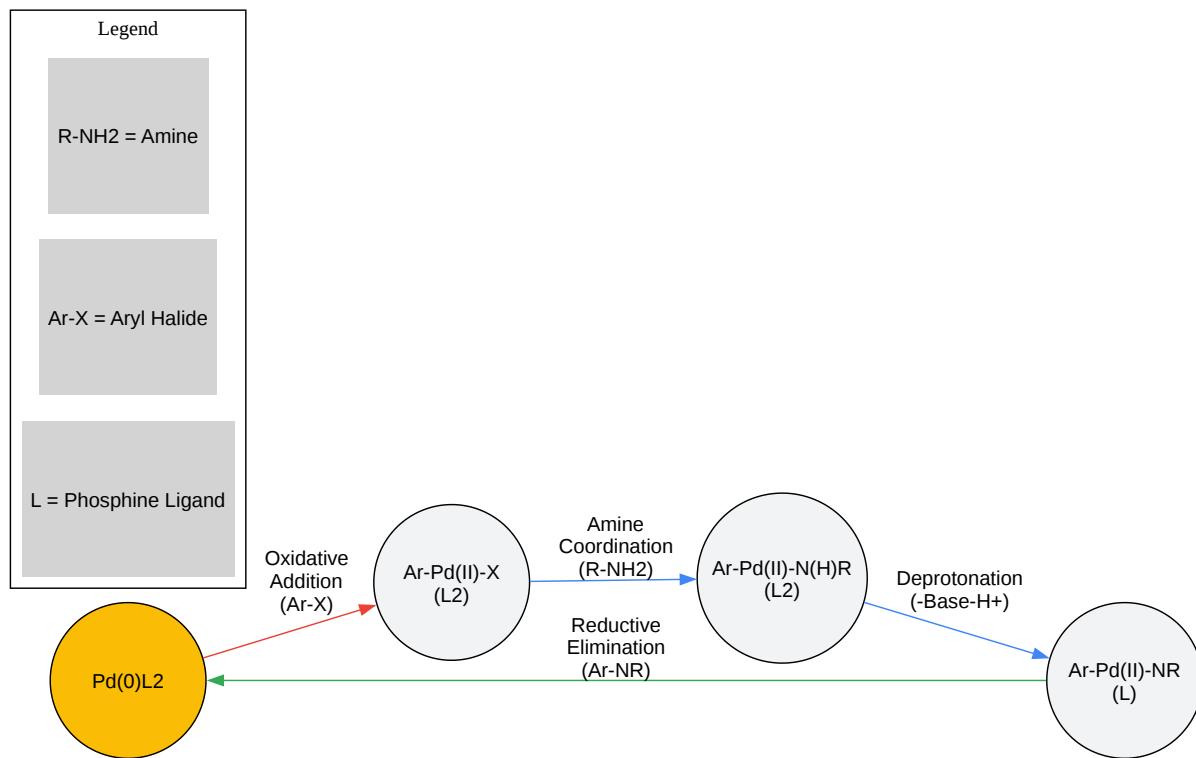
Caption: Synthetic pathways for **2-Methoxy-4-(trifluoromethyl)aniline**.

Application Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen bonds.[11][12] The reaction couples an amine with an aryl halide or triflate. The electron-rich nature of the

aniline nitrogen, slightly tempered by the trifluoromethyl group, makes it an effective nucleophile in the catalytic cycle.

Causality: The choice of a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine) is critical. It promotes the rate-limiting reductive elimination step, where the C-N bond is formed and the active Pd(0) catalyst is regenerated.[\[11\]](#) A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline, forming the palladium amido intermediate.[\[11\]](#)



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Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

Detailed Experimental Protocol:

Reaction: Coupling of **2-Methoxy-4-(trifluoromethyl)aniline** with 4-bromotoluene.

Reagents & Materials:

Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equiv.
2-Methoxy-4-(trifluoromethyl)aniline	191.15	191 mg	1.0	1.0
4-Bromotoluene	171.04	205 mg	1.2	1.2
Pd ₂ (dba) ₃	915.72	23 mg	0.025	0.025
XPhos	476.65	48 mg	0.10	0.10
Sodium tert-butoxide (NaOtBu)	96.10	135 mg	1.4	1.4
Toluene (anhydrous)	-	10 mL	-	-

Step-by-Step Methodology:

- Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
- Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the toluene, followed by 4-bromotoluene and **2-Methoxy-4-(trifluoromethyl)aniline** via syringe.
- Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
- Workup: Cool the reaction to room temperature and quench with 10 mL of water.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired diarylamine.

Application Protocol 2: Synthesis and Use of a Halogenated Derivative for Suzuki-Miyaura Coupling

While the aniline itself is not a direct partner in Suzuki coupling, it can be readily converted to an aryl halide via a Sandmeyer reaction. This two-step sequence transforms the amino group into a versatile handle for C-C bond formation.

Step A: Diazotization and Sandmeyer Bromination

Causality: The reaction proceeds by converting the aniline to a diazonium salt with nitrous acid (generated *in situ* from NaNO_2 and HBr). The diazonium salt is an excellent leaving group (N_2) and is subsequently displaced by a bromide ion, catalyzed by copper(I) bromide. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium intermediate.

Detailed Experimental Protocol:

Reaction: Conversion of **2-Methoxy-4-(trifluoromethyl)aniline** to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene.

Reagents & Materials:

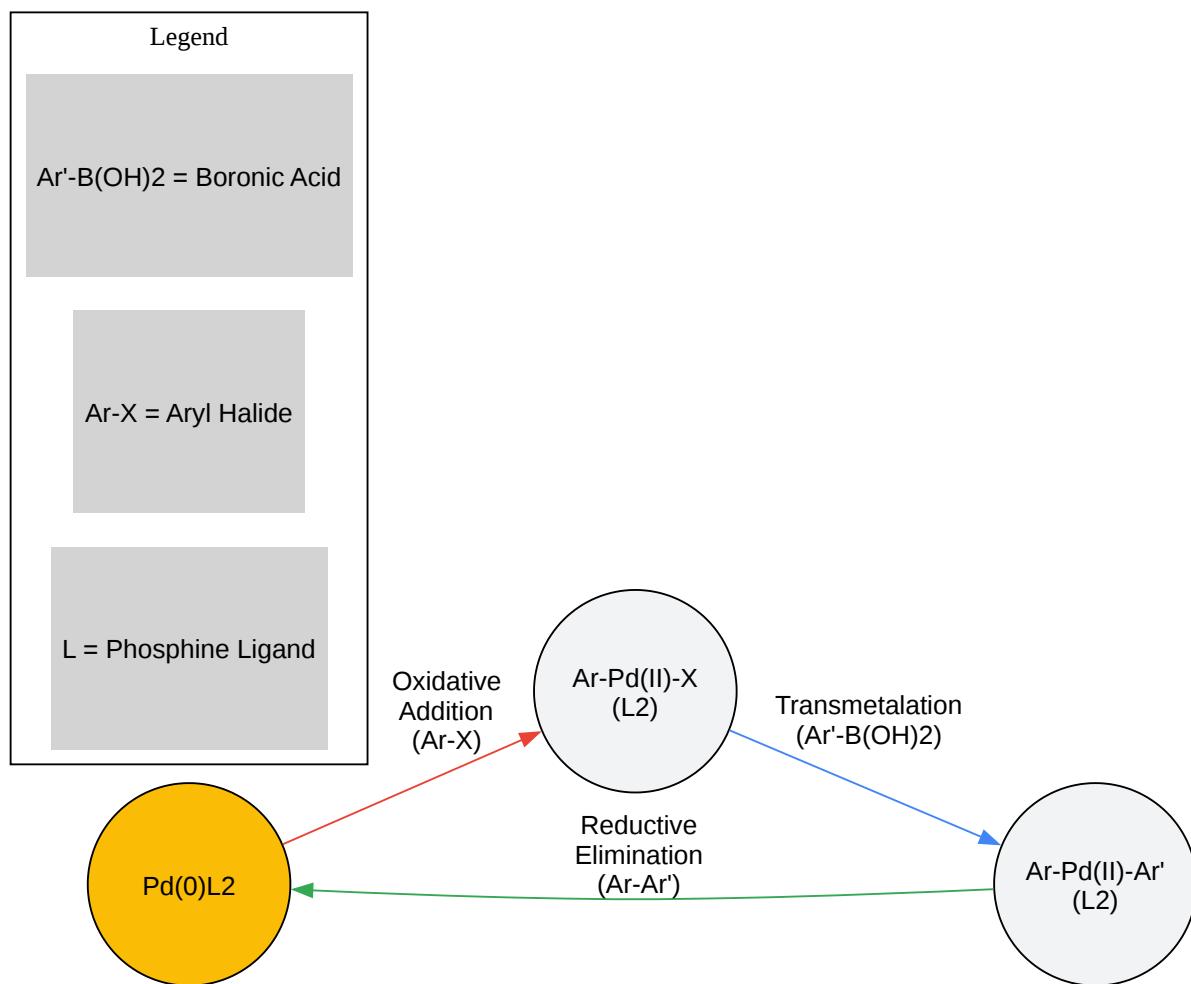
Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equiv.
2-Methoxy-4-(trifluoromethyl)aniline	191.15	1.91 g	10.0	1.0
Hydrobromic Acid (HBr, 48% aq.)	80.91	5.0 mL	~44	4.4
Sodium Nitrite (NaNO ₂)	69.00	760 mg	11.0	1.1
Copper(I) Bromide (CuBr)	143.45	1.58 g	11.0	1.1
Water	-	25 mL	-	-

Step-by-Step Methodology:

- **Diazotization:** In a 100 mL round-bottom flask, cool a stirred solution of **2-Methoxy-4-(trifluoromethyl)aniline** in 48% HBr to 0 °C using an ice-salt bath.
- **Nitrite Addition:** Slowly add a solution of sodium nitrite in 5 mL of water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature.
- **Sandmeyer Reaction:** In a separate flask, dissolve the copper(I) bromide in 10 mL of 48% HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous nitrogen evolution will be observed.
- **Reaction Completion:** After the addition is complete, warm the mixture to 60 °C for 1 hour to ensure full decomposition of the diazonium salt.
- **Workup and Purification:** Cool the mixture to room temperature and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with 1 M NaOH and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude aryl bromide can be purified by vacuum distillation or column chromatography.

Step B: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki reaction creates a C-C bond between an organoboron species (like a boronic acid) and an aryl halide.[13] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate complex (formed from the boronic acid and base), and reductive elimination to form the biaryl product and regenerate the catalyst.[14]



[Click to download full resolution via product page](#)**Caption:** Catalytic cycle for the Suzuki-Miyaura Coupling.**Detailed Experimental Protocol:****Reaction:** Coupling of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene with Phenylboronic Acid.**Reagents & Materials:**

Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equiv.
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene	255.04	255 mg	1.0	1.0
Phenylboronic Acid	121.93	146 mg	1.2	1.2
Pd(PPh ₃) ₄	1155.56	35 mg	0.03	0.03
Potassium Carbonate (K ₂ CO ₃)	138.21	415 mg	3.0	3.0
1,4-Dioxane	-	8 mL	-	-
Water	-	2 mL	-	-

Step-by-Step Methodology:

- **Setup:** In a flask, combine 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, phenylboronic acid, and potassium carbonate.
- **Solvent & Catalyst:** Add the 1,4-dioxane and water. Bubble argon through the solution for 15 minutes to degas.
- **Catalyst Addition:** Add the tetrakis(triphenylphosphine)palladium(0) catalyst and equip the flask with a reflux condenser.

- Reaction: Heat the mixture to 90 °C under an inert atmosphere for 12 hours.
- Workup: After cooling, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
- Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting biaryl product by flash column chromatography.

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